molecular formula C20H30O3 B587071 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 851378-93-3

7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid

Cat. No. B587071
CAS RN: 851378-93-3
M. Wt: 318.5
InChI Key: YKIOHMXLFWMWKD-SROXAULOSA-N
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Description

7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid, also known as UOT, is a fatty acid compound that has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and physiology. UOT is a polyunsaturated fatty acid (PUFA) that is found in a variety of natural sources, including fish oil, flaxseed oil, and some other plant oils. It has been studied for its potential to serve as an antioxidant and anti-inflammatory agent, as well as its ability to modulate cell signaling pathways.

Scientific Research Applications

Novel Compound Synthesis and Biological Activity

Novel compounds structurally similar to 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid have been synthesized and evaluated for their biological properties. For instance, derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl have been synthesized, showing promising antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry and pharmacology (Dhanapal et al., 2013). Similarly, fatty acid hydrazides of undec-10-enoic and related acids were used to synthesize biologically active 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole compounds, exhibiting antimicrobial activity against various bacterial strains (Banday et al., 2010).

Structural and Chemical Characterization

Extensive research has been dedicated to characterizing and understanding the structure and properties of compounds similar to 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid. Notably, the synthesis and structural characterization of N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide revealed insights into the molecule's structure and potential antibacterial activities (Liang & Jian, 2014). Another study provided detailed molecular structures of the lowest melting odd- and even-numbered α,β-unsaturated carboxylic acids, aiding in understanding the molecular interactions and properties of similar compounds (Sonneck et al., 2016).

Antifungal and Antibacterial Properties

Compounds related to 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid have demonstrated significant antifungal and antibacterial activities. For instance, two new alkylated furan derivatives exhibited substantial activity against a range of fungi and bacteria, highlighting their potential in addressing microbial resistance and infections (Wu et al., 2018).

Enzyme-catalyzed Reactions and Synthesis

The compound and its analogs have been explored in enzyme-catalyzed reactions, providing a route to synthesize protected 2,6,7-trihydroxyhept-3-enoic acids and other multifunctional compounds with potential pharmaceutical applications (Bhalay et al., 2000).

properties

IUPAC Name

7-(3-undeca-2,5,8-trienyloxiran-2-yl)hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOHMXLFWMWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693990
Record name 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid

CAS RN

851378-93-3
Record name 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
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7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
Reactant of Route 6
7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid

Q & A

A: Eicosanoids are bioactive lipids derived from fatty acids like arachidonic acid. They act as signaling molecules and play crucial roles in inflammation and vascular tone. [] In the context of pulmonary hypertension (PH), research suggests that specific eicosanoids may contribute to the development and progression of the disease. For example, the study found that higher levels of certain prostaglandins and arachidonic acid derivatives were associated with increased odds of PH. []

ANone: Researchers use various methods to investigate eicosanoids in diseases like PH and NASH. These include:

  • Metabolomics: This approach allows for the identification and quantification of a wide range of eicosanoids and related metabolites in biological samples like serum or tissue. [, ]
  • Transpulmonary Gradients: Measuring the difference in eicosanoid concentrations across the lungs can provide insights into their production and uptake within the pulmonary circulation. []
  • Animal Models: Inducing diseases like NASH in animal models allows researchers to investigate the effects of specific eicosanoid interventions and their mechanisms of action. []

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